An In-depth Technical Guide to Cyclopropyl-piperidin-4-yl-methanone Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Cyclopropyl-piperidin-4-yl-methanone Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyclopropyl-piperidin-4-yl-methanone hydrochloride, a heterocyclic ketone of significant interest in medicinal chemistry. The document details its chemical properties, including its molecular weight, and presents a detailed, logical framework for its synthesis and purification. Furthermore, it outlines a suite of analytical techniques for its thorough characterization, ensuring identity, purity, and stability. The guide also explores the pharmacological relevance of the cyclopropyl and piperidine moieties, providing insights into the potential applications of this compound in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The confluence of a cyclopropyl ring and a piperidine nucleus in a single molecular entity presents a compelling scaffold for the development of novel therapeutic agents. The cyclopropyl group, a small, strained carbocycle, is a bioisostere for various functional groups and can impart unique conformational rigidity and metabolic stability to a molecule.[1] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, serves as a versatile framework for introducing diverse pharmacophoric elements.[2][3] The title compound, cyclopropyl-piperidin-4-yl-methanone hydrochloride, combines these two privileged fragments, making it a valuable building block and a potential lead compound in various drug discovery programs. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Molecular Structure and Weight
The chemical structure of cyclopropyl-piperidin-4-yl-methanone hydrochloride is depicted below. The molecular formula is C9H16ClNO.
Caption: Chemical structure of cyclopropyl-piperidin-4-yl-methanone hydrochloride.
The molecular weight of the free base, cyclopropyl(piperidin-4-yl)methanone, is 153.22 g/mol . The molecular weight of the hydrochloride salt is 189.68 g/mol .[4]
Data Summary
| Property | Value | Source |
| Molecular Formula | C9H16ClNO | [4] |
| Molecular Weight | 189.68 g/mol | [4] |
| CAS Number | 1363405-16-6 | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Synthesis and Purification
The synthesis of cyclopropyl-piperidin-4-yl-methanone hydrochloride is conceptually straightforward and can be achieved through several synthetic routes. A common and efficient method involves the acylation of a suitably protected piperidine derivative followed by deprotection and salt formation. The following protocol is based on established methods for the synthesis of analogous compounds.[5][6]
Synthetic Workflow
Caption: General synthetic workflow for cyclopropyl-piperidin-4-yl-methanone hydrochloride.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the piperidine from interfering with the acylation reaction. It is a robust protecting group that is stable to the reaction conditions and can be readily removed under acidic conditions.
-
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate as a colorless oil or white solid.
-
Step 2: Synthesis of Cyclopropyl-piperidin-4-yl-methanone hydrochloride
-
Rationale: The Boc group is cleaved using a strong acid, typically hydrochloric acid in an alcoholic solvent or dioxane, to yield the free secondary amine which is protonated in situ to form the hydrochloride salt.
-
Procedure:
-
Dissolve the purified tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in methanol (e.g., 1.25 M) or dioxane (e.g., 4 M).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure cyclopropyl-piperidin-4-yl-methanone hydrochloride.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of cyclopropyl-piperidin-4-yl-methanone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, piperidine, and methanone protons. The protons of the cyclopropyl ring will appear in the upfield region (typically 0.5-1.5 ppm). The piperidine ring protons will exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm). The proton on the carbon bearing the ketone will be further downfield. Due to the hydrochloride salt formation, the N-H proton will be observed as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon will be observed in the downfield region (typically >200 ppm). The carbons of the cyclopropyl ring will appear at high field, while the piperidine carbons will be in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. For the hydrochloride salt, ESI is generally preferred.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 154.12.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound.
-
Protocol:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (containing an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the chromophore (the carbonyl group) absorbs, typically around 210-220 nm.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Pharmacological Significance and Applications
The structural motifs present in cyclopropyl-piperidin-4-yl-methanone hydrochloride suggest potential utility in several areas of drug discovery.
-
Central Nervous System (CNS) Applications: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity and conformational rigidity imparted by the cyclopropyl group can be advantageous for brain penetration and receptor binding.
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block metabolically labile positions, thereby improving the pharmacokinetic profile.[1]
-
Adrenergic Receptor Modulation: Derivatives of piperidine have been investigated as selective antagonists for alpha-1a and alpha-1d adrenergic receptors, which are targets for the treatment of benign prostatic hyperplasia.[8]
-
Antimicrobial and Anticancer Activity: Piperidine derivatives have shown a broad range of biological activities, including antimicrobial and anticancer properties.[2]
The title compound serves as a valuable starting point for the synthesis of more complex molecules with tailored pharmacological activities. Further derivatization of the piperidine nitrogen or modification of the cyclopropyl ketone moiety can lead to the discovery of novel drug candidates.
Conclusion
Cyclopropyl-piperidin-4-yl-methanone hydrochloride is a synthetically accessible and analytically characterizable compound with significant potential in medicinal chemistry. This technical guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. The inherent properties of its constituent cyclopropyl and piperidine moieties make it an attractive scaffold for the development of new therapeutic agents targeting a range of diseases. The protocols and insights presented herein are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
[Synthesis of methanone. MDPI.]([Link])
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. CYCLOPROPYL(PIPERIDIN-4-YL)METHANONE HCL [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
